molecular formula C13H9Cl2NO B11958880 N-(2,5-Dichlorophenyl)benzamide CAS No. 6626-75-1

N-(2,5-Dichlorophenyl)benzamide

Cat. No.: B11958880
CAS No.: 6626-75-1
M. Wt: 266.12 g/mol
InChI Key: FUNVESSXWQPDQU-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2,5-dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,5-Dichlorophenyl)benzamide can be synthesized through the reaction of 2,5-dichlorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction typically occurs in a solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dichlorophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

N-(2,5-Dichlorophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-Dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)benzamide
  • N-(3,5-Dichlorophenyl)benzamide
  • N-(2,6-Dichlorophenyl)benzamide

Uniqueness

N-(2,5-Dichlorophenyl)benzamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to other dichlorophenyl benzamides, it may exhibit different properties and applications .

Properties

CAS No.

6626-75-1

Molecular Formula

C13H9Cl2NO

Molecular Weight

266.12 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)benzamide

InChI

InChI=1S/C13H9Cl2NO/c14-10-6-7-11(15)12(8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)

InChI Key

FUNVESSXWQPDQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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